molecular formula C10H12FN B15225168 3-(2-Fluorophenyl)-3-methyl-azetidine

3-(2-Fluorophenyl)-3-methyl-azetidine

Cat. No.: B15225168
M. Wt: 165.21 g/mol
InChI Key: KYEPLZDBDMICJR-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-3-methyl-azetidine is a synthetic organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a three-membered azetidine ring with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-3-methyl-azetidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl bromide and 3-methylazetidine.

    Nucleophilic Substitution: The reaction proceeds through a nucleophilic substitution mechanism where 2-fluorobenzyl bromide reacts with 3-methylazetidine in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-3-methyl-azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-Fluorophenyl)-3-methyl-azetidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-3-methyl-azetidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The azetidine ring may contribute to the compound’s stability and reactivity, influencing its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-3-methyl-azetidine: Similar structure but with a chlorine atom instead of fluorine.

    3-(2-Bromophenyl)-3-methyl-azetidine: Contains a bromine atom instead of fluorine.

    3-(2-Iodophenyl)-3-methyl-azetidine: Features an iodine atom in place of fluorine.

Uniqueness

3-(2-Fluorophenyl)-3-methyl-azetidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

3-(2-fluorophenyl)-3-methylazetidine

InChI

InChI=1S/C10H12FN/c1-10(6-12-7-10)8-4-2-3-5-9(8)11/h2-5,12H,6-7H2,1H3

InChI Key

KYEPLZDBDMICJR-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)C2=CC=CC=C2F

Origin of Product

United States

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